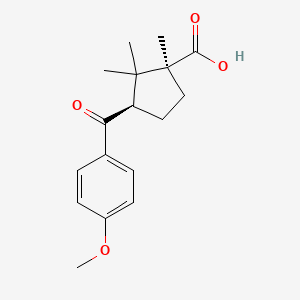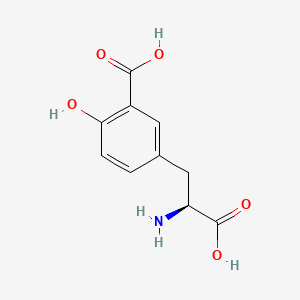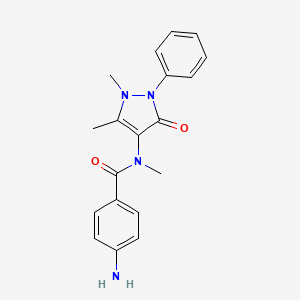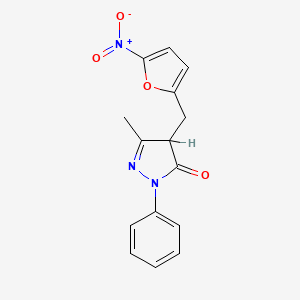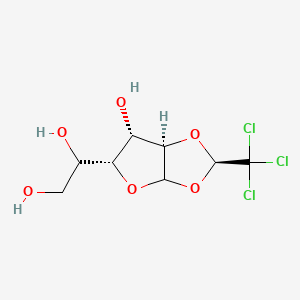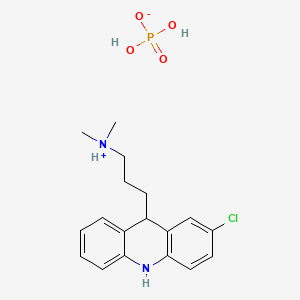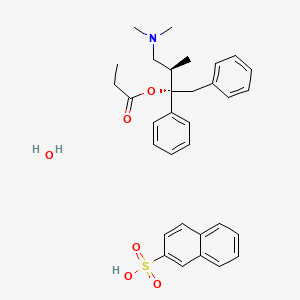![molecular formula C66H84O6 B1201145 4-tert-Butylcalix[6]arene CAS No. 78092-53-2](/img/structure/B1201145.png)
4-tert-Butylcalix[6]arene
描述
4-tert-Butylcalix6arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers derived from phenol and formaldehyde, characterized by their unique bowl-shaped structures. The “4-tert-butyl” prefix indicates the presence of tert-butyl groups at the para positions of the phenolic units, which enhance the compound’s solubility and stability. This compound is known for its ability to form host-guest complexes, making it valuable in various scientific and industrial applications.
作用机制
- Primary Targets : 4-tert-Butylcalix6arene primarily interacts with paramagnetic transition metals and lanthanide metals .
- The tetraphenolic lower-rim of p-tert-butylcalix6arene (in the cone conformation) binds to the metal ions.
- These complexes exhibit fascinating structural and magnetic properties .
- Unfortunately, specific biochemical pathways affected by 4-tert-Butylcalix6arene are not well-documented in the literature.
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
4-tert-Butylcalix6arene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to form stable complexes with metal ions, which can enhance or inhibit the activity of metalloenzymes. For instance, 4-tert-Butylcalix6arene can bind to zinc ions, affecting the function of zinc-dependent enzymes. Additionally, its hydrophobic cavity allows it to encapsulate small organic molecules, potentially altering their biochemical activity and stability .
Cellular Effects
The effects of 4-tert-Butylcalix6arene on cellular processes are diverse and depend on the specific cell type and context. It has been observed to influence cell signaling pathways by modulating the availability of signaling molecules. For example, 4-tert-Butylcalix6arene can sequester signaling lipids, thereby affecting pathways such as the phosphoinositide signaling cascade. Furthermore, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-tert-Butylcalix6arene exerts its effects through a combination of binding interactions and structural modifications. It can act as a molecular scaffold, bringing together different biomolecules to facilitate or inhibit their interactions. For example, 4-tert-Butylcalix6arene can bind to enzyme active sites, either blocking substrate access or stabilizing the transition state, thereby modulating enzyme activity. Additionally, it can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
The stability and effects of 4-tert-Butylcalix6arene in laboratory settings can vary over time. It is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over extended periods, 4-tert-Butylcalix6arene may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 4-tert-Butylcalix6arene are dose-dependent. At low doses, it may have minimal or beneficial effects, such as enhancing enzyme activity or stabilizing biomolecules. At higher doses, it can exhibit toxic effects, including disruption of cellular membranes and inhibition of critical biochemical pathways. Studies have identified threshold doses beyond which adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-tert-Butylcalix6arene is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modulate metabolic flux by binding to key enzymes, either enhancing or inhibiting their activity. For example, 4-tert-Butylcalix6arene can interact with cytochrome P450 enzymes, affecting the metabolism of xenobiotics and endogenous compounds. Additionally, it can influence metabolite levels by altering enzyme kinetics and substrate availability .
Transport and Distribution
Within cells and tissues, 4-tert-Butylcalix6arene is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular barriers. Additionally, binding proteins can help target 4-tert-Butylcalix6arene to specific tissues or organelles, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-tert-Butylcalix6arene is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-tert-Butylcalix6arene may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and influence their function. Its localization can also be dynamic, changing in response to cellular signals or environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions: 4-tert-Butylcalix6arene is typically synthesized through the base-catalyzed condensation of p-tert-butylphenol and formaldehyde. The reaction involves the following steps:
Condensation Reaction: p-tert-Butylphenol is reacted with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent like toluene or chloroform under reflux conditions.
Cyclization: The intermediate products undergo cyclization to form the macrocyclic structure of 4-tert-Butylcalixarene.
Industrial Production Methods: Industrial production of 4-tert-Butylcalix6arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process.
化学反应分析
4-tert-Butylcalix6arene undergoes various chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl groups can be substituted with various functional groups through reactions such as halogenation, acylation, and diazo coupling.
Complexation Reactions: The compound forms host-guest complexes with metal ions, organic molecules, and gases.
Oxidation and Reduction Reactions: The phenolic units can undergo oxidation to form quinones or reduction to form hydroquinones. Reagents such as potassium permanganate and sodium borohydride are commonly used in these reactions.
Major Products Formed:
Functionalized Calixarenes: Substitution reactions yield various functionalized derivatives of 4-tert-Butylcalixarene, which have enhanced properties for specific applications.
Metal Complexes: Complexation reactions result in the formation of metal-calixarene complexes, which are useful in catalysis and sensing applications.
科学研究应用
4-tert-Butylcalix6arene has a wide range of applications in scientific research:
相似化合物的比较
4-tert-Butylcalix6arene is part of the calixarene family, which includes other compounds such as:
- 4-tert-Butylcalix4arene: This compound has a smaller macrocyclic structure with four phenolic units. It is used in similar applications but has different binding properties due to its smaller cavity .
- 4-tert-Butylcalix8arene: This compound has a larger macrocyclic structure with eight phenolic units. It offers a larger cavity for guest encapsulation and is used in applications requiring larger host-guest complexes .
- p-tert-Butylcalix4tube: This is a double calixarene structure where two calixarene units are linked at their lower rims. It has unique properties for complexation with metal ions and organic molecules .
The uniqueness of 4-tert-Butylcalix6arene lies in its intermediate cavity size, which provides a balance between binding strength and selectivity. This makes it versatile for a wide range of applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
5,11,17,23,29,35-hexatert-butylheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H84O6/c1-61(2,3)49-25-37-19-39-27-50(62(4,5)6)29-41(56(39)68)21-43-31-52(64(10,11)12)33-45(58(43)70)23-47-35-54(66(16,17)18)36-48(60(47)72)24-46-34-53(65(13,14)15)32-44(59(46)71)22-42-30-51(63(7,8)9)28-40(57(42)69)20-38(26-49)55(37)67/h25-36,67-72H,19-24H2,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEYZAXKBKAKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)C2)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H84O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319359 | |
| Record name | 4-tert-Butylcalix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
973.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78092-53-2 | |
| Record name | tert-Butylcalix[6]arene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78092-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-tert-Butylcalix-6-arene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078092532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 78092-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylcalix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butylcalix(6)arene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TERT-BUTYLCALIX-6-ARENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9OG173DMY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


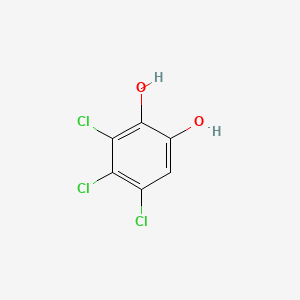

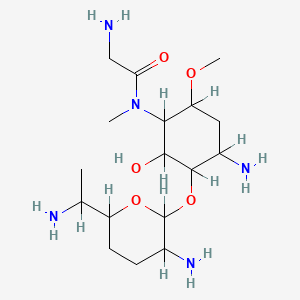
![N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide](/img/structure/B1201071.png)
